molecular formula C6H6ClNO3 B3021262 Ethyl 2-chlorooxazole-5-carboxylate CAS No. 862599-47-1

Ethyl 2-chlorooxazole-5-carboxylate

Cat. No. B3021262
CAS RN: 862599-47-1
M. Wt: 175.57 g/mol
InChI Key: ZFLDTEIDAGWEEI-UHFFFAOYSA-N
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Description

Ethyl 2-chlorooxazole-5-carboxylate is a heterocyclic organic compound with a molecular formula of C6H6ClNO3. It belongs to the oxazole family of compounds that consist of a five-membered ring containing one oxygen and one nitrogen atom. The compound has a molecular weight of 175.57 .


Molecular Structure Analysis

The InChI code for Ethyl 2-chlorooxazole-5-carboxylate is 1S/C6H6ClNO3/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3 . This indicates the molecular structure of the compound. The linear formula of this compound is C6H6ClNO3 .


Physical And Chemical Properties Analysis

Ethyl 2-chlorooxazole-5-carboxylate is a liquid at room temperature . It should be stored in an inert atmosphere and in a freezer under -20°C . .

Scientific Research Applications

  • Synthesis of Substituted Oxazoles : Hodgetts and Kershaw (2002) demonstrated the use of ethyl 2-chlorooxazole-4-carboxylate for synthesizing various substituted oxazoles. This involved regiocontrolled halogenation and palladium-catalyzed coupling reactions (Hodgetts & Kershaw, 2002).

  • Chiral 2-Aminoalkyloxazole-5-carboxylates : Cox et al. (2003) explored the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates from isoxazol-5(2H)-ones. This process involved N-acylation and irradiation techniques (Cox, Prager, & Svensson, 2003).

  • Synthesis and Antimicrobial Study of Thiazole Derivatives : Desai et al. (2019) discussed the modification of ethyl 2-amino-4-methylthiazole-5-carboxylate and its synthesis using available materials. They evaluated the antimicrobial activities of the synthesized compounds (Desai, Bhatt, & Joshi, 2019).

  • Kinetic Resolution in Drug Production : Kasture et al. (2005) utilized ethyl 1,4-benzodioxan-2-carboxylate, a compound structurally similar to ethyl 2-chlorooxazole-5-carboxylate, in the production of the drug doxazosin mesylate. They employed a lipase-catalyzed transesterification reaction for kinetic resolution (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).

  • Photolysis Studies : Ang and Prager (1992) investigated the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, which has similarities with ethyl 2-chlorooxazole-5-carboxylate, in a variety of alcohols and amines, revealing insights into the photolytic pathways of these compounds (Ang & Prager, 1992).

  • Solvent-Free Synthesis of Oxazoline Derivatives : Yavari et al. (2008) described an efficient synthesis of ethyl 2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylates under solvent-free conditions, which is significant for green chemistry applications (Yavari, Hossaini, Souri, & Sabbaghan, 2008).

  • Central Nervous System Active Compounds : Hung et al. (1985) explored the treatment of ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate with chlorinated heterocycles, leading to compounds that affect motor control in mice, indicating potential CNS activity (Hung, Janowski, & Prager, 1985).

Safety and Hazards

Ethyl 2-chlorooxazole-5-carboxylate is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . In case of contact with eyes, it’s recommended to rinse cautiously with water for several minutes .

properties

IUPAC Name

ethyl 2-chloro-1,3-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLDTEIDAGWEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649994
Record name Ethyl 2-chloro-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

862599-47-1
Record name Ethyl 2-chloro-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-chloro-1,3-oxazole-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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